2-cyanoacetic acid

Description

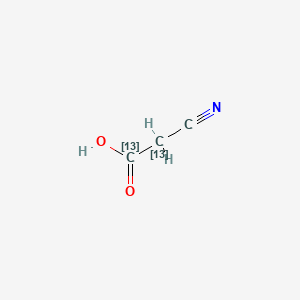

Structure

3D Structure

Properties

Molecular Formula |

C3H3NO2 |

|---|---|

Molecular Weight |

87.047 g/mol |

IUPAC Name |

2-cyanoacetic acid |

InChI |

InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)/i1+1,3+1 |

InChI Key |

MLIREBYILWEBDM-ZKDXJZICSA-N |

Isomeric SMILES |

[13CH2](C#N)[13C](=O)O |

Canonical SMILES |

C(C#N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Cyanoacetic Acid for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource on 2-cyanoacetic acid, a versatile building block in organic synthesis. This document provides a thorough overview of its fundamental chemical and physical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and key reactions.

Core Properties of this compound

This compound, also known as malonic mononitrile, is a white, hygroscopic crystalline solid.[1] It is an organic compound containing both a nitrile and a carboxylic acid functional group, which impart its unique reactivity.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Formula | C₃H₃NO₂ | [2] |

| Molar Mass | 85.06 g/mol | [1] |

| Appearance | White to light beige crystalline solid | [3] |

| Melting Point | 69–70 °C (156–158 °F; 342–343 K) | [1] |

| Boiling Point | 108 °C at 15 mmHg | [1] |

| Density | 1.287 g/cm³ | [1] |

| Solubility in Water | 1000 g/L at 20 °C | [1] |

| pKa | 2.45 at 25 °C | [2] |

| Decomposition Temperature | 160 °C (320 °F) | [2] |

| Flash Point | 107 °C (225 °F) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Data Points | References |

| ¹³C NMR (100.54 MHz, DMSO-d₆) | δ (ppm): 24.57, 115.50, 165.65 | [2] |

| IR Spectrum | Major peaks can be viewed on the NIST WebBook. | [4] |

| Mass Spectrum (EI) | Available on the NIST Mass Spectrometry Data Center. | [5] |

| UV Absorption (in Alcohol) | λmax: 208 nm (log ε = 1.6) | [2] |

Safety and Handling

This compound is a corrosive and harmful substance that requires careful handling.[6]

Hazard Statements:

-

H302: Harmful if swallowed.[7]

-

H314: Causes severe skin burns and eye damage.[7]

-

H332: Harmful if inhaled.[7]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Use only outdoors or in a well-ventilated area.[7]

-

Do not breathe dust.[6]

-

Wash skin thoroughly after handling.[7]

It is a hygroscopic solid and should be stored in a tightly closed container in a dry and well-ventilated place, away from incompatible materials.[6] Upon heating to decomposition, it emits toxic fumes of nitrogen oxides and hydrogen cyanide.[2]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and some of its common and important reactions.

Synthesis of this compound

This compound is typically prepared by the reaction of a chloroacetate (B1199739) salt with sodium cyanide, followed by acidification.[8]

Protocol: Synthesis from Sodium Chloroacetate and Sodium Cyanide [9]

This procedure is adapted from Organic Syntheses.

Materials:

-

Chloroacetic acid (500 g, 5.3 moles)

-

Anhydrous sodium carbonate (approx. 290 g, 2.7 moles)

-

Sodium cyanide (97%, 294 g, 5.8 moles)

-

Commercial hydrochloric acid (sp. gr. 1.156, 694 g, 600 cc, 5.8 moles)

-

Water

Procedure:

-

In a 5-L round-bottomed flask, dissolve chloroacetic acid in 700 cc of water and warm to 50°C.

-

Neutralize the solution with anhydrous sodium carbonate. A slight excess is not detrimental.

-

In a separate container, dissolve sodium cyanide in 750 cc of water warmed to 55°C.

-

Cool the sodium chloroacetate solution to room temperature and add the sodium cyanide solution with rapid mixing and cooling under a water tap. The temperature will rise rapidly; if it reaches 95°C, cool the solution by adding 200 cc of cold water.

-

Heat the solution to boiling and boil for five minutes, then cool with running water for 30 minutes.

-

Filter the solution if it is not clear. In a fume hood, liberate the cyanoacetic acid by adding commercial hydrochloric acid with thorough stirring.

-

Evaporate the solution on a water bath at 60–70°C under a pressure of 20–30 mm Hg until no more distillate comes over.[9]

-

To the residue, add 600 cc of 95% ethanol.

-

Filter the solution to remove the sodium chloride and wash the residue with another 500-cc portion of alcohol. The filtrate contains the crude this compound.

Purification: Recrystallize the crude acid from a benzene/acetone (2:3) mixture and dry it over silica (B1680970) gel to obtain pure this compound.[10]

Caption: Workflow for the synthesis of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving this compound and its esters, used to form new carbon-carbon bonds.[11] It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone.

Protocol: Knoevenagel Condensation of Benzaldehyde (B42025) and Ethyl Cyanoacetate (B8463686) [6]

This protocol describes a phosphine-catalyzed, solvent-free Knoevenagel condensation.

Materials:

-

Benzaldehyde

-

Ethyl cyanoacetate

Procedure:

-

A mixture of benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and triphenylphosphine (10 mol%) is prepared.

-

The mixture is subjected to microwave irradiation (if available) or heated under solvent-free conditions.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, an α-cyanoacrylate, is isolated. This method often results in excellent yields with high (E)-stereoselectivity.[6]

Caption: General scheme of a Knoevenagel condensation reaction.

Fischer Esterification

This compound can be readily converted to its corresponding esters via Fischer esterification.

Protocol: Synthesis of Ethyl Cyanoacetate [7][12]

Materials:

-

This compound

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix this compound with an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude ethyl cyanoacetate.

-

The crude ester can be purified by distillation under reduced pressure.

Caption: Workflow for the Fischer esterification of this compound.

Applications in Drug Synthesis

This compound and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals.

Synthesis of Caffeine

This compound is a precursor in some synthetic routes to caffeine. The synthesis involves the initial formation of a cyanoacetyl derivative which is then cyclized and further modified to form the xanthine (B1682287) core of caffeine. While multiple synthetic routes exist, a common pathway involves the reaction of cyanoacetic acid with dimethylurea.

Synthesis of Dextromethorphan (B48470)

Dextromethorphan, a widely used cough suppressant, can be synthesized through a multi-step process where a key step is the Grewe cyclization of a benzyl-octahydroisoquinoline derivative.[1][2] While this compound is not directly used in the cyclization step, it can be employed in the synthesis of precursors to the isoquinoline (B145761) ring system.

Synthesis of Amiloride

Synthesis of Sulfadimethoxine

Sulfadimethoxine is a sulfonamide antibiotic.[13] Its synthesis involves the coupling of a sulfanilamide (B372717) moiety with a substituted pyrimidine (B1678525). This compound or its esters are key starting materials for the synthesis of the 4-amino-2,6-dimethoxypyrimidine (B1265686) portion of the molecule.[5][14] The general approach involves the condensation of ethyl cyanoacetate with a guanidine (B92328) derivative to form a diaminopyrimidine, which is then further functionalized.

Conclusion

This compound is a fundamentally important and highly versatile reagent for chemical synthesis. Its dual functionality allows for a wide range of transformations, making it an invaluable tool for researchers in academia and industry, particularly in the field of drug discovery and development. A thorough understanding of its properties, safe handling procedures, and reaction protocols is essential for its effective and safe utilization in the laboratory.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 3. Questions about the synthesis of dextromethorphan , Hive Methods Discourse [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. CN105646373A - Preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Sulfadimethoxine [drugfuture.com]

- 11. CN110407746B - Method for recovering dextromethorphan chiral intermediates and by-products by racemization using microreactor - Google Patents [patents.google.com]

- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 13. NIH 3D [3d.nih.gov]

- 14. CN109232441B - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis and Reactions of 2-Cyanoacetic Acid for Pharmaceutical and Chemical Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoacetic acid, a versatile bifunctional molecule, serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive methylene (B1212753) group activated by a nitrile and a carboxylic acid moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and key reactions of this compound, with a particular focus on applications relevant to drug discovery and development. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction

This compound (NCCH₂COOH) is a white, hygroscopic solid that has garnered significant attention as a fundamental precursor in the synthesis of a wide array of commercially important compounds, including cyanoacrylates, pharmaceuticals, and dyes.[1] In the pharmaceutical industry, its derivatives are integral to the synthesis of numerous heterocyclic scaffolds that form the core of various therapeutic agents. This guide will delve into the primary synthetic routes to this compound and explore its most significant chemical reactions, providing detailed methodologies and quantitative data to facilitate its application in a laboratory setting.

Synthesis of this compound

The most prevalent industrial and laboratory-scale synthesis of this compound is achieved through the Kolbe nitrile synthesis, which involves the reaction of a chloroacetate (B1199739) salt with a cyanide salt, followed by acidification.[1]

Kolbe Nitrile Synthesis from Sodium Chloroacetate

This method remains the most common and cost-effective route for producing this compound. The reaction proceeds in two main steps: the nucleophilic substitution of chloride by cyanide to form sodium cyanoacetate (B8463686), followed by acidification to yield the free acid.

Experimental Protocol: Synthesis of this compound and its Ethyl Ester

The following protocol, adapted from established literature procedures, details the synthesis of this compound and its subsequent esterification to ethyl cyanoacetate.[2]

Materials:

-

Chloroacetic acid (500 g, 5.3 moles)

-

Anhydrous sodium carbonate (approx. 290 g, 2.7 moles)

-

Sodium cyanide (97%, 294 g, 5.8 moles)

-

Commercial hydrochloric acid (sp. gr. 1.156, 600 cc, 5.8 moles)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Deionized water

Procedure:

Part A: Preparation of Sodium Cyanoacetate Solution

-

In a 5-L round-bottomed flask, dissolve 500 g of chloroacetic acid in 700 cc of water. Warm the solution to 50°C.

-

Neutralize the solution with approximately 290 g of anhydrous sodium carbonate. A slight excess is permissible.

-

In a separate beaker, dissolve 294 g of sodium cyanide in 750 cc of water warmed to 55°C.

-

Cool the sodium chloroacetate solution to room temperature and add the sodium cyanide solution with rapid mixing and cooling under a water tap.

-

The reaction is exothermic. If the temperature reaches 95°C, cool the flask by adding 200 cc of cold water. Repeat if necessary until the temperature no longer rises.

-

Heat the solution to boiling and maintain for five minutes.

-

Cool the solution with running water for 30 minutes.

Part B: Liberation and Isolation of this compound

-

Filter the solution if it is not clear.

-

In a well-ventilated hood, add 600 cc of commercial hydrochloric acid with thorough stirring to liberate the this compound.

-

Evaporate the solution on a water bath at 60–70°C under a vacuum of 20–30 mm Hg until no more distillate comes over.

-

To the residue, add 600 cc of 95% ethanol. Filter the solution to remove the precipitated sodium chloride.

-

Wash the residue with an additional 500 cc portion of 95% ethanol.

-

The combined ethanolic filtrates contain the crude this compound.

Part C: Esterification to Ethyl Cyanoacetate

-

Evaporate the ethanolic solution from Part B under reduced pressure on a water bath at 50–60°C. The residue should weigh approximately 540 g.

-

To the residue, add a mixture of 600 cc of absolute ethanol and 10 cc of concentrated sulfuric acid.

-

Heat the mixture under a reflux condenser on a water bath for three hours.

-

Distill off the excess alcohol and some of the water formed under reduced pressure.

-

Add 300 cc of absolute ethanol and an additional 4 cc of concentrated sulfuric acid and heat again for two hours.

-

The crude ethyl cyanoacetate can then be purified by vacuum distillation.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Molar Ratio (Chloroacetic Acid:NaCN) | 1 : 1.09 | [2] |

| Reaction Temperature (Cyanation) | Up to 95°C (exothermic), then boiling | [2] |

| Yield (Ethyl Cyanoacetate) | 77-80% | [2] |

Key Reactions of this compound

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The activated methylene group is a potent nucleophile, while the carboxylic acid can undergo typical acid-mediated reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of this compound and its esters, involving the reaction of the active methylene group with an aldehyde or ketone. This reaction is widely used to form carbon-carbon double bonds and is a key step in the synthesis of many pharmaceutical intermediates.[3]

The following protocol describes a general procedure for the Knoevenagel condensation of an aldehyde with this compound under microwave irradiation.[3]

Materials:

-

Aldehyde (1 mmol)

-

This compound (1 mmol)

-

Potassium hydroxide (B78521) (KOH, 20 mol%, 0.7 M aqueous solution)

-

Water (5 mL)

-

Hydrochloric acid (HCl, 3 M)

-

Ethyl acetate (B1210297)

-

Microwave reactor

Procedure:

-

In a microwave reactor vessel, combine the aldehyde (1 mmol), this compound (1 mmol), KOH solution (20 mol%), and water (5 mL).

-

Irradiate the mixture in the microwave reactor at 50 W for 20 minutes with stirring at 75°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate-hexane (8:2) mobile phase.

-

Upon completion, add 1 mL of 3 M HCl and stir the solution for 30 minutes.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| KOH (20 mol%) | Water | 75 | 20 min (Microwave) | 65-97 | [3] |

| Triethylamine | NaCl solution | 85 | 35 min (Microwave) | 90-99 | [4] |

| DBU/H₂O complex | Water | Room Temp. | 5-30 min | 95-96 | [5] |

| DIPEAc | Hexane | 65-70 | 3-6 h | High Yields | [6] |

Decarboxylation

Upon heating to around 160°C, this compound undergoes decarboxylation to yield acetonitrile (B52724).[1] This reaction provides a route to synthesize acetonitrile from chloroacetic acid.

Esterification

As demonstrated in the synthetic protocol (Section 2.2), the carboxylic acid group of this compound can be readily esterified under acidic conditions with an appropriate alcohol. This is a crucial step for producing various cyanoacetate esters, which are important reagents in their own right.

Amide Formation

This compound and its esters can be converted to 2-cyanoacetamide (B1669375). This derivative is also a valuable intermediate in organic synthesis.

The following is a typical laboratory procedure for the synthesis of 2-cyanoacetamide from ethyl cyanoacetate.[7]

Materials:

-

Ethyl cyanoacetate (400 g, 3.5 moles)

-

Concentrated aqueous ammonia (sp. gr. 0.90, 300 cc, 4.5 moles)

-

Ice-cold ethyl alcohol

Procedure:

-

In a 1-L wide-mouthed Erlenmeyer flask, pour 400 g of ethyl cyanoacetate into 300 cc of concentrated aqueous ammonia.

-

Shake the mixture. It will initially be cloudy, then warm up slightly and become clear within about three minutes.

-

Allow the flask to stand in an ice-salt mixture for one hour.

-

Filter the resulting solid product by suction.

-

Wash the solid with two 50-cc portions of ice-cold ethyl alcohol.

-

After air-drying, the yield of slightly yellowish, crystalline 2-cyanoacetamide is typically 205–225 g.

-

For further purification, the crude product can be recrystallized from hot 95% ethanol.

Applications in Drug Development

This compound and its derivatives are indispensable tools in medicinal chemistry, primarily serving as precursors for the synthesis of a wide variety of heterocyclic compounds with diverse pharmacological activities.[8][9]

-

Barbiturates: Derivatives of this compound, such as substituted cyanoacetic esters, can be condensed with urea (B33335) or its derivatives to form barbiturates, a class of drugs that act as central nervous system depressants.[10][11]

-

Quinolines: Cyanoacetic acid derivatives are starting materials for multicomponent reactions to synthesize 2-aminoquinoline-3-carboxamides, which are important scaffolds in drug discovery with applications ranging from antimalarials to anti-Alzheimer's agents.[8]

-

Pyridines, Thiophenes, and Coumarins: The hydrazide of this compound can be reacted with various reagents to produce a range of heterocyclic compounds including pyridines, thiophenes, and coumarins, many of which exhibit potential antimicrobial activities.[12]

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data for this compound [13][14]

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |

| ¹H | DMSO-d₆ | 3.83 | s |

| ¹³C | DMSO-d₆ | 24.57 (-CH₂-) | - |

| ¹³C | DMSO-d₆ | 115.50 (-CN) | - |

| ¹³C | DMSO-d₆ | 165.65 (-COOH) | - |

Table 2: Key IR Absorption Bands for this compound [15][16]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (acid) | 2500-3300 (broad) | Stretching |

| C≡N | ~2260 | Stretching |

| C=O (acid) | ~1720 | Stretching |

| C-O (acid) | ~1300 | Stretching |

Conclusion

This compound is a fundamentally important and highly versatile reagent in organic synthesis. Its straightforward preparation and the diverse reactivity of its functional groups have established it as a critical precursor for a multitude of valuable compounds, particularly within the pharmaceutical industry. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and professionals, enabling the efficient and effective application of this compound in their synthetic endeavors. The continued exploration of the reactivity of this compound and its derivatives promises to yield novel molecular architectures with significant therapeutic potential.

References

- 1. Cyanoacetic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. jmcs.org.mx [jmcs.org.mx]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The application of Cyanoacetic acid in synthesis_Chemicalbook [chemicalbook.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cyanoacetic acid(372-09-8) 1H NMR [m.chemicalbook.com]

- 15. Acetic acid, cyano- [webbook.nist.gov]

- 16. Cyanoacetic acid(372-09-8) IR2 [m.chemicalbook.com]

A Technical Guide to 2-Cyanoacetic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-cyanoacetic acid, a versatile building block in organic synthesis with significant applications in the pharmaceutical industry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and derivatization, and explores its relevance in drug development, particularly through the modulation of key signaling pathways.

Core Properties of this compound

This compound, also known as malonic mononitrile, is a white, hygroscopic solid organic compound.[1] Its structure incorporates two key functional groups: a nitrile and a carboxylic acid, making it a valuable precursor for a variety of chemical transformations.[1]

| Property | Value | Reference |

| CAS Number | 372-09-8 | [1] |

| Molecular Formula | C₃H₃NO₂ | [1] |

| Molecular Weight | 85.06 g/mol | [1] |

| Melting Point | 69–70 °C | [1] |

| Boiling Point | 108 °C at 15 mmHg | [1] |

| Solubility in water | 1000 g/L at 20 °C | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key derivative, ethyl 2-cyanobutanoate, are presented below. These protocols are foundational for researchers working with this compound.

Synthesis of this compound from Sodium Chloroacetate (B1199739)

This protocol details the synthesis of this compound via the cyanidation of sodium chloroacetate followed by acidification.

Materials:

-

Chloroacetic acid

-

Anhydrous sodium carbonate

-

Sodium cyanide (97%)

-

Commercial hydrochloric acid (sp. gr. 1.156)

-

Water

Equipment:

-

5-L round-bottom flask

-

Heating apparatus

-

Cooling bath

-

Filtration apparatus

-

Water bath

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Sodium Chloroacetate: In a 5-L round-bottom flask, dissolve 500 g (5.3 moles) of chloroacetic acid in 700 cc of water. Warm the solution to 50°C and neutralize it with approximately 290 g (2.7 moles) of anhydrous sodium carbonate. A slight excess of sodium carbonate is acceptable.[2]

-

Preparation of Sodium Cyanide Solution: In a separate container, dissolve 294 g (5.8 moles) of 97% sodium cyanide in 750 cc of water warmed to 55°C.[2]

-

Cyanidation Reaction: Cool the sodium chloroacetate solution to room temperature. Add the sodium cyanide solution with rapid mixing, while cooling the reaction flask under a water tap. The temperature will rise rapidly; if it reaches 95°C, add 200 cc of cold water to control the exotherm. Repeat as necessary until the temperature stabilizes.[2]

-

Heating and Cooling: Heat the solution to its boiling point and boil for five minutes. Afterward, cool the solution with running water for at least 30 minutes.[2]

-

Acidification: If the solution is not clear, filter it. In a well-ventilated hood, add 694 g (600 cc, 5.8 moles) of commercial hydrochloric acid with thorough stirring to liberate the this compound. A slight excess of hydrochloric acid is used.[2]

-

Isolation: Evaporate the solution on a water bath at 60–70°C under a pressure of 20–30 mm Hg until the distillation ceases.[2]

Caption: Workflow for the Synthesis of this compound.

Synthesis of Ethyl 2-Cyanobutanoate from Ethyl Cyanoacetate (B8463686)

This protocol outlines a two-step synthesis of 2-cyanobutanoic acid, starting with the alkylation of ethyl cyanoacetate.

Part 1: Synthesis of Ethyl 2-Cyanobutanoate (Alkylation)

Materials:

-

Ethyl cyanoacetate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Ethyl bromide (or ethyl iodide)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer with a heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

-

Add ethyl cyanoacetate to the sodium ethoxide solution.

-

Add ethyl bromide (or ethyl iodide) dropwise to the reaction mixture.

-

After the addition is complete, reflux the mixture.

-

Perform a work-up procedure involving extraction with diethyl ether, washing with brine, and drying over anhydrous magnesium sulfate.

-

Purify the resulting ethyl 2-cyanobutanoate by distillation.

Part 2: Hydrolysis to 2-Cyanobutanoic Acid

The second stage involves the hydrolysis of the ester to the carboxylic acid.

Caption: Overall synthetic scheme for 2-cyanobutanoic acid.

Role in Drug Development and Signaling Pathways

This compound and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[3] These include dextromethorphan, amiloride, sulfadimethoxine, and allopurinol.[3] The presence of both a nitrile and a carboxylic acid group allows for diverse chemical modifications, making it a versatile scaffold in drug design.

Inhibition of the TAK1 Signaling Pathway

A notable application of this compound derivatives in drug discovery is the development of inhibitors for the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway. TAK1 is a key regulator of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are implicated in inflammatory responses and cancer cell survival.

Derivatives of this compound, specifically 2-cyanoacrylamides, have been synthesized and shown to be potent inhibitors of TAK1. For instance, a derivative with 2-cyano-3-(6-methylpyridin-2-yl)acrylamide exhibited a potent TAK1 inhibitory activity with an IC₅₀ of 27 nM. These compounds can form a reversible covalent bond, which is a desirable characteristic for targeted inhibitors.

The TAK1 signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β). This leads to the recruitment of TRAF proteins and the formation of a complex with TAB2/3 and TAK1. The activation of TAK1 subsequently triggers downstream signaling through the IKK complex (leading to NF-κB activation) and MKKs (leading to MAPK activation). 2-Cyanoacrylamide derivatives intervene by inhibiting the kinase activity of TAK1, thereby blocking these downstream effects.

Caption: TAK1 signaling and its inhibition.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyanoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoacetic acid, also known as malonic mononitrile or cyanoethanoic acid, is a versatile bifunctional organic compound featuring both a carboxylic acid and a nitrile group. This unique structure imparts a high degree of reactivity, making it a crucial intermediate and building block in a wide array of chemical syntheses. Its applications are particularly significant in the pharmaceutical industry for the synthesis of a variety of drugs, including but not limited to vitamin B6, caffeine, theophylline, dextromethorphan, amiloride, and sulfadimethoxine.[1] Furthermore, it serves as a key precursor in the manufacturing of cyanoacrylate adhesives, commonly known as superglues, and finds utility in the production of dyes and agricultural chemicals.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and visual representations of its chemical behavior.

Physical Properties

This compound is a white to off-white, hygroscopic crystalline solid.[3] It is highly soluble in water and other polar organic solvents. A summary of its key physical properties is presented in the tables below.

General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃NO₂ | [3][4][5][6] |

| Molecular Weight | 85.06 g/mol | [3][4][5][6][7] |

| Appearance | White to light beige crystalline solid | [5][8][9] |

| Melting Point | 65-70 °C | [3][7][8][10] |

| Boiling Point | 108 °C at 0.15 mmHg | [3][5][7][8][10] |

| Flash Point | 107 °C (closed cup) | [3][7][11] |

| Density | 1.287 g/cm³ | [3][12] |

| pKa | 2.45 at 25 °C | [3][5] |

| Water Solubility | 1000 g/L at 20 °C | [3][5][8] |

| Vapor Pressure | 0.1 mmHg at 100 °C | [5][8][10] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Soluble (1000 g/L at 20 °C) | [3][5][8][13] |

| Ethanol | Soluble | [13][14] |

| Diethyl Ether | Soluble | [13][14] |

| Benzene | Slightly Soluble | [13][14] |

| Chloroform | Slightly Soluble | [13][14] |

Spectroscopic Data

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 3.93 (s, 2H, CH₂), δ ~10-13 (br s, 1H, COOH) | [15] |

| ¹³C NMR (DMSO-d₆) | δ 24.57 (CH₂), δ 115.50 (CN), δ 165.65 (C=O) | [16] |

| FTIR (KBr Pellet) | 3300-2500 cm⁻¹ (broad, O-H stretch), ~2250 cm⁻¹ (C≡N stretch), 1760-1690 cm⁻¹ (C=O stretch) | [1][8][12][17] |

| Mass Spec. (EI) | m/z 41 (Top Peak), 44 (2nd Highest), 40 (3rd Highest) | [16] |

| UV (in Alcohol) | λmax: 208 nm (log ε = 1.6) | [16] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three primary reactive sites: the acidic carboxylic proton, the active methylene (B1212753) group, and the nitrile group.

Acidity

With a pKa of approximately 2.45, this compound is a significantly stronger acid than acetic acid (pKa ≈ 4.76).[3] This increased acidity is due to the electron-withdrawing inductive effect of the adjacent cyano group, which stabilizes the carboxylate anion.

Reactivity of the Methylene Group

The protons on the carbon atom situated between the nitrile and carboxyl groups (the α-carbon) are acidic and can be readily removed by a base. This forms a stabilized carbanion that is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. The most notable of these is the Knoevenagel condensation .

Key Chemical Reactions

-

Synthesis: The primary industrial synthesis of this compound involves the reaction of sodium chloroacetate (B1199739) with sodium cyanide, followed by acidification.[3]

Workflow for the Synthesis of this compound

A flowchart illustrating the industrial synthesis of this compound. -

Esterification: As a carboxylic acid, it readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form cyanoacetate esters, which are themselves valuable synthetic intermediates.[18][19]

-

Knoevenagel Condensation: This is a crucial reaction where the active methylene group of this compound (or its esters) condenses with aldehydes or ketones in the presence of a weak base to form α,β-unsaturated cyanoacrylic acids or esters.[13]

-

Decarboxylation: Upon heating to around 160 °C, this compound undergoes decarboxylation to yield acetonitrile (B52724) and carbon dioxide.[3][16]

Key Reactions of this compound

A diagram showing the main chemical transformations of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established industrial methods.[4][5]

Materials:

-

Chloroacetic acid

-

Anhydrous sodium carbonate

-

Sodium cyanide (97%)

-

Concentrated hydrochloric acid

-

Water

-

5 L round-bottomed flask

-

Heating mantle

-

Mechanical stirrer

-

Apparatus for vacuum evaporation

Procedure:

-

In a 5 L round-bottomed flask, dissolve 500 g (5.3 moles) of chloroacetic acid in 700 mL of water.

-

Warm the solution to 50 °C and neutralize it by carefully adding approximately 290 g (2.7 moles) of anhydrous sodium carbonate in portions until the solution is neutral to litmus (B1172312) paper.

-

In a separate beaker, dissolve 294 g (5.8 moles) of sodium cyanide in 750 mL of water, warming to 55 °C to aid dissolution.

-

Cool the sodium chloroacetate solution to room temperature. In a well-ventilated fume hood, add the sodium cyanide solution to the sodium chloroacetate solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 95 °C by cooling the flask with a water bath if necessary.

-

Once the initial exotherm subsides, heat the reaction mixture to boiling and maintain for 5 minutes.

-

Cool the resulting solution of sodium cyanoacetate.

-

In the fume hood, carefully acidify the solution by adding 694 g (5.8 moles) of concentrated hydrochloric acid with thorough stirring.

-

Concentrate the solution by evaporation on a water bath at 60-70 °C under reduced pressure (20-30 mmHg) until no more distillate is collected.

-

The residue contains this compound and sodium chloride. The acid can be further purified by extraction with a suitable organic solvent followed by recrystallization.

Protocol 2: Determination of pKa by Potentiometric Titration

This is a general protocol for determining the pKa of a weak acid.[20][21]

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standard pH buffers (pH 4, 7, and 10)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beaker (250 mL)

Procedure:

-

Calibrate the pH meter using the standard pH 4, 7, and 10 buffers.

-

Accurately weigh approximately 0.2-0.3 g of this compound and dissolve it in 100 mL of deionized water in a 250 mL beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill the buret with the standardized 0.1 M NaOH solution.

-

Record the initial pH of the this compound solution.

-

Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1-0.2 mL) to obtain more data points in this region.

-

Continue the titration well past the equivalence point until the pH begins to plateau.

-

Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Protocol 3: Determination of Aqueous Solubility by the Shake-Flask Method with HPLC Analysis

This protocol outlines the determination of the equilibrium solubility of this compound in water.[14][22][23]

Materials:

-

This compound

-

Deionized water

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Suitable HPLC column (e.g., Primesep SB)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Equilibration: Place the flask in a shaking incubator at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant and filter it through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method. For example, using a Primesep SB column with a mobile phase of acetonitrile/water (20/80) with 0.05% sulfuric acid, a flow rate of 1.0 mL/min, and UV detection at 200 nm.[23]

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the filtered sample solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

-

Calculation: The solubility is the concentration of the saturated solution determined by HPLC.

Protocol 4: Knoevenagel Condensation of Benzaldehyde (B42025) with this compound

This protocol describes a representative Knoevenagel condensation reaction.

Materials:

-

Benzaldehyde

-

This compound

-

Piperidine (B6355638) or another suitable base (e.g., ammonium (B1175870) acetate)

-

Ethanol or another suitable solvent

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and this compound in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base, such as piperidine or ammonium acetate.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product, α-cyano-β-phenylacrylic acid, may precipitate.

-

Isolate the product by filtration and wash with cold solvent.

-

The crude product can be purified by recrystallization.

Conclusion

This compound is a fundamentally important organic compound with a rich and versatile chemistry. Its physical properties are well-characterized, and its reactivity, stemming from the interplay between the carboxylic acid and nitrile functionalities, allows for its use in a multitude of synthetic transformations. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the properties and reaction protocols outlined in this guide is essential for leveraging the full potential of this valuable chemical intermediate. The provided experimental methodologies offer a practical foundation for the synthesis and characterization of this compound and its derivatives in a laboratory setting.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyanoacetic acid - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3375268A - Process for producing cyanoacetic acid - Google Patents [patents.google.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. cif.iastate.edu [cif.iastate.edu]

- 9. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 10. View of Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [jmcs.org.mx]

- 11. web.uvic.ca [web.uvic.ca]

- 12. CN106045879A - Preparation method for cyanoacetic acid - Google Patents [patents.google.com]

- 13. asianpubs.org [asianpubs.org]

- 14. benchchem.com [benchchem.com]

- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. cerritos.edu [cerritos.edu]

- 18. community.wvu.edu [community.wvu.edu]

- 19. athabascau.ca [athabascau.ca]

- 20. electronicsandbooks.com [electronicsandbooks.com]

- 21. nonaqueous potentiometric titration: Topics by Science.gov [science.gov]

- 22. pharmaguru.co [pharmaguru.co]

- 23. HPLC Determination of Cyanoacetic Acid on Primesep SB Column | SIELC Technologies [sielc.com]

2-cyanoacetic acid safety data sheet and handling precautions

A Technical Guide to the Safe Handling of 2-Cyanoacetic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No: 372-09-8). The information is compiled to ensure safe laboratory practices for professionals in research and drug development. This compound is a versatile organic compound used as a precursor to cyanoacrylates, synthetic caffeine, and various pharmaceuticals, including dextromethorphan (B48470) and amiloride.[1][2][3] Due to its hazardous properties, strict adherence to safety protocols is essential.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[1] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][4][5][6][7]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5][6][8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5][6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[4][5][6] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[5] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][9] |

| Hazardous to the Aquatic Environment | Category 2 | H401: Toxic to aquatic life.[5] |

GHS Label Elements:

Physical and Chemical Properties

This compound is a white to off-white, hygroscopic crystalline solid.[2][3] It is highly soluble in water, alcohol, and ether.[3][10]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₃H₃NO₂[1][2][4] |

| Molecular Weight | 85.06 g/mol [1][2][10] |

| Appearance | White to off-white crystalline solid[1][3][4] |

| Melting Point | 65 - 70 °C (149 - 158 °F)[2][9] |

| Boiling Point | 108 °C (226 °F) at 15 mmHg[2][9][10] |

| Flash Point | 107 °C (225 °F) - Closed cup[1][2] |

| Solubility in Water | 1000 g/L at 20 °C[2][3] |

| pKa | 2.45 - 2.5[2][10] |

| Decomposition Temperature | 160 °C (320 °F)[2][10] |

| UN Number | 3261[4][5] |

Toxicological and Ecotoxicological Data

The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[1] Exposure can cause severe burns, irritation, and harm if swallowed.[1]

Symptoms of Exposure:

-

Skin Contact: Corrosive, causing severe irritation and burns.[1]

-

Eye Contact: Corrosive, causing severe irritation and eye damage.[1]

-

Ingestion: Harmful if swallowed. May cause headache, nausea, and vomiting.[1]

Table 3: Ecotoxicity Data

| Organism | Test | Value | Exposure Time |

| Leuciscus idus (Golden orfe) | LC50 (static) | ~67.82 mg/L | 96 h[5] |

| Daphnia magna (Water flea) | EC50 (static) | 98.8 mg/L | 48 h[5] |

| Desmodesmus subspicatus (Green algae) | EC50 (static) | 7.46 mg/L | 72 h[5] |

| Activated Sludge | EC50 (static) | > 1,000 mg/L | 0.5 h[5] |

Emergency Response Protocols

Immediate action is required in case of exposure or spillage. Ensure medical personnel are aware of the material involved and take precautions to protect themselves.[1][7]

Protocol 4.1: First Aid Measures

-

After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing stops or is difficult, provide artificial respiration. Seek immediate medical attention.[4][5][6]

-

After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1][4][5]

-

After Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[1][4][5]

-

After Ingestion: Rinse the mouth with water. Do NOT induce vomiting. If the person is conscious, have them drink two glasses of water at most. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][6][7]

Protocol 4.2: Accidental Release (Spill) Measures

-

Evacuation and Ventilation: Evacuate unnecessary personnel from the spill area. Ensure adequate ventilation.[4][6]

-

Personal Protection: Responders must wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[4][11] Avoid breathing dust and prevent contact with skin and eyes.[6]

-

Containment: Prevent the spill from entering drains, water courses, or soil.[5][11] Cover drains if necessary.[5]

-

Cleanup: For solid spills, sweep or vacuum up the material without creating dust.[11] Collect the material in suitable, closed containers for disposal.[4][6]

-

Decontamination: Clean the affected area thoroughly after material pickup is complete.

Protocol 4.3: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry powder, or alcohol-resistant foam.[1][4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[4]

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen cyanide.[1][9][10]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6][11]

Visual Guides to Safe Handling

The following diagrams illustrate key safety workflows and chemical properties.

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Caption: Step-by-step workflow for responding to a this compound spill.

Caption: Thermal decomposition of this compound upon heating.[2][3]

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Cyanoacetic acid - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. lobachemie.com [lobachemie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cleanchemlab.com [cleanchemlab.com]

Solubility Profile of 2-Cyanoacetic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-cyanoacetic acid in various common organic solvents. Understanding the solubility of this versatile building block is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative and Qualitative Solubility Data

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 1000 g/L[1][2] |

| Water | Not Specified | 50 mg/mL[3] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Alcohols (Methanol, Ethanol (B145695), Propanol, Butanol) | Soluble / High Solubility[4][5][6] |

| Ether (Diethyl ether) | Soluble[4][5] |

| Benzene | Slightly Soluble[4][5] |

| Chloroform | Slightly Soluble[4][5] |

| 2-Methoxyethanol | High Solubility[6] |

| 2-Ethoxyethanol | High Solubility[6] |

It is important to note that a related compound, 2-cyanoacetamide, has been studied more extensively. Its solubility in 14 pure solvents was determined, showing the following trend: N,N-dimethylformamide > acetone (B3395972) > water > acetonitrile (B52724) > methanol (B129727) > methyl acetate (B1210297) > 1,4-dioxane (B91453) > tetrahydrofuran (B95107) > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[7]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental for process development and formulation. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of compounds like this compound.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining thermodynamic (equilibrium) solubility.

Objective: To determine the concentration of a solute in a saturated solution in a specific solvent at a given temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Place the sealed flask in a thermostatically controlled shaker and agitate at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid phase, the samples are typically centrifuged at the same temperature as the equilibration.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a chemically inert filter (e.g., PTFE, 0.22 µm pore size) to remove any microscopic undissolved particles. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.

Gravimetric Method

This method is straightforward and relies on the mass determination of the dissolved solute.

Objective: To determine solubility by measuring the mass of solute dissolved in a known mass of solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the Shake-Flask Method (Steps 1-3).

-

Sample Collection: After equilibration and phase separation, carefully decant or pipette a known mass of the clear supernatant into a pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound.

-

Mass Determination: Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it. The difference between the final and initial mass of the dish corresponds to the mass of the dissolved this compound.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per mass of the solvent used.

Laser Dynamic Method

This is an automated method that determines the clear point temperature of a solid-liquid mixture with a defined composition.

Objective: To rapidly determine the solubility of a compound at various temperatures.

Procedure:

-

Sample Preparation: A precise amount of this compound and the solvent are added to a sample vial.

-

Heating and Cooling Cycles: The sample is subjected to controlled heating and cooling cycles.

-

Clarity Detection: A laser beam is passed through the sample, and a detector measures the light transmission. The temperature at which the solid completely dissolves upon heating (clear point) and the temperature at which it precipitates upon cooling (cloud point) are recorded.

-

Solubility Curve: By repeating this process with different solute-solvent compositions, a solubility curve as a function of temperature can be generated.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the equilibrium shake-flask method.

References

- 1. Cyanoacetic acid | 372-09-8 [chemicalbook.com]

- 2. Cyanoacetic acid - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Technical Deep Dive: Comparative Acidity of 2-Cyanoacetic Acid and Acetic Acid

For Immediate Release

This technical guide provides a comprehensive analysis of the acidity and pKa of 2-cyanoacetic acid in comparison to acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, presents quantitative data, and outlines detailed experimental methodologies for the determination of these crucial physicochemical properties.

Executive Summary

This compound exhibits significantly greater acidity than acetic acid, a phenomenon primarily attributable to the potent electron-withdrawing inductive effect of the cyano (-CN) group. This guide will explore the theoretical basis for this difference, supported by empirical data and detailed experimental protocols for pKa determination.

Comparative Acidity and pKa Data

The acidity of a compound is quantitatively expressed by its acid dissociation constant (Ka) or, more conveniently, its pKa value. A lower pKa value signifies a stronger acid. The table below summarizes the pKa values for this compound and acetic acid.

| Compound | Chemical Formula | Structure | pKa |

| This compound | NCCH₂COOH |  | ~2.45 |

| Acetic Acid | CH₃COOH |  | ~4.76[1][2][3][4][5] |

The Inductive Effect: Unpacking the Acidity Difference

The substantial difference in acidity between this compound and acetic acid is a direct consequence of the inductive effect. The cyano group in this compound is a strong electron-withdrawing group. This effect arises from the high electronegativity of the nitrogen atom and the triple bond in the cyano group, which pulls electron density away from the adjacent atoms.

This electron withdrawal has a stabilizing effect on the carboxylate anion (NCCH₂COO⁻) formed upon deprotonation. By delocalizing the negative charge, the inductive effect makes the conjugate base more stable. A more stable conjugate base corresponds to a stronger acid, as the equilibrium of the dissociation reaction is shifted towards the products.

In contrast, the methyl group (-CH₃) in acetic acid is a weak electron-donating group. It pushes electron density towards the carboxylate group, which slightly destabilizes the resulting acetate (B1210297) anion (CH₃COO⁻) by concentrating the negative charge. This makes acetic acid a weaker acid compared to this compound.

The following diagram illustrates the logical relationship of the factors influencing the acidity of these two compounds.

References

thermal decomposition of 2-cyanoacetic acid to acetonitrile

An In-depth Technical Guide to the Thermal Decomposition of 2-Cyanoacetic Acid to Acetonitrile (B52724)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of this compound to produce acetonitrile. The document details the reaction mechanism, experimental considerations, and relevant quantitative data, offering valuable insights for professionals in research and development.

Introduction

This compound is a versatile organic compound featuring both a carboxylic acid and a nitrile functional group.[1] Upon heating, it undergoes decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide. In the case of this compound, this process yields acetonitrile, a widely used polar aprotic solvent in organic synthesis and chromatography.[1] While the primary industrial production of acetonitrile relies on methods such as the ammoxidation of propylene (B89431) or the ammoniation of acetic acid, the thermal decomposition of this compound serves as a direct and illustrative example of decarboxylation.[2]

Reaction and Mechanism

The and carbon dioxide is a well-documented transformation that typically occurs at temperatures around 160 °C.[1][3]

Overall Reaction:

HO₂CCH₂CN → CH₃CN + CO₂

Proposed Mechanism for Thermal Decarboxylation

The thermal decarboxylation of this compound is analogous to the decarboxylation of β-keto acids. The reaction is believed to proceed through a cyclic six-membered transition state. The electron-withdrawing nature of the nitrile group facilitates this process.

The proposed mechanism is as follows:

-

Intramolecular Proton Transfer: The carboxylic acid proton is transferred to the nitrogen atom of the nitrile group, forming a zwitterionic intermediate.

-

Concerted Decarboxylation: A concerted electronic rearrangement occurs within a cyclic transition state, leading to the cleavage of the C-C bond and the elimination of carbon dioxide. This step results in the formation of an enol intermediate.

-

Tautomerization: The enol intermediate rapidly tautomerizes to the more stable acetonitrile.

Diagram of the Proposed Thermal Decomposition Mechanism

References

The Versatility of 2-Cyanoacetic Acid: A Technical Guide for Chemical Synthesis

An In-depth Exploration of a Key Intermediate for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Cyanoacetic acid, a bifunctional organic compound featuring both a nitrile and a carboxylic acid group, stands as a cornerstone in modern organic synthesis. Its unique chemical reactivity, stemming from the electron-withdrawing nature of its functional groups which activates the intervening methylene (B1212753) bridge, renders it an exceptionally versatile intermediate. This technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound, with a particular focus on its pivotal role in the pharmaceutical and fine chemical industries. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to equip researchers and development professionals with the practical knowledge to effectively utilize this valuable building block.

Properties and Synthesis of this compound

This compound is a white, hygroscopic crystalline solid with a melting point of 66-69 °C. It is highly soluble in water, ethanol, and diethyl ether.

The primary industrial synthesis of this compound involves the reaction of a chloroacetate (B1199739) salt with sodium cyanide, followed by acidification. This process, known as the Kolbe nitrile synthesis, provides an efficient route to this important intermediate.

General Synthesis Workflow:

Figure 1: General workflow for the synthesis of this compound.

Key Reactions and Applications

The synthetic utility of this compound is demonstrated through its participation in a wide array of chemical transformations, most notably the Knoevenagel condensation and the Guareschi-Thorpe condensation, which are instrumental in the formation of carbon-carbon bonds and the synthesis of heterocyclic frameworks.

The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group, such as this compound or its esters, to a carbonyl group of an aldehyde or ketone. This reaction is typically catalyzed by a weak base and is a cornerstone for the synthesis of α,β-unsaturated cyanocarboxylic acids and their derivatives, which are valuable precursors for pharmaceuticals and other fine chemicals.

General Knoevenagel Condensation Pathway:

Figure 2: General pathway of the Knoevenagel condensation.

Table 1: Examples of Knoevenagel Condensation with this compound and Derivatives

| Aldehyde/Ketone | Active Methylene Compound | Product | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights |

| Benzaldehyde | This compound | 2-Cyano-3-phenylacrylic acid | 85-95 | 180-182 | ¹H NMR (DMSO-d₆): δ 8.25 (s, 1H, =CH), 7.95 (d, 2H, Ar-H), 7.55 (m, 3H, Ar-H). IR (KBr): 2220 cm⁻¹ (C≡N), 1690 cm⁻¹ (C=O). |

| 4-Methoxybenzaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 92 | 84-86 | ¹H NMR (CDCl₃): δ 8.15 (s, 1H, =CH), 7.98 (d, 2H, Ar-H), 6.97 (d, 2H, Ar-H), 4.35 (q, 2H, OCH₂), 3.88 (s, 3H, OCH₃), 1.38 (t, 3H, CH₃). ¹³C NMR (CDCl₃): δ 163.8, 163.1, 154.4, 133.6, 124.4, 116.2, 114.8, 99.4, 62.4, 55.6, 14.2. |

| 4-Chlorobenzaldehyde | Malononitrile | 2-(4-Chlorobenzylidene)malononitrile | 96 | 162-164 | ¹H NMR (CDCl₃): δ 7.85 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 7.70 (s, 1H, =CH). IR (KBr): 2225 cm⁻¹ (C≡N). |

The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation provides a powerful route for the synthesis of substituted pyridines. In its classic form, it involves the reaction of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia. This multicomponent reaction is highly valuable for accessing pyridone scaffolds, which are prevalent in many biologically active molecules.

Guareschi-Thorpe Pyridine Synthesis Pathway:

An In-depth Technical Guide: 2-Cyanoacetic Acid as a Core Precursor for Cyanoacrylate Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacrylates are a class of fast-acting adhesives, commonly known as "superglues," with extensive applications in industrial, medical, and household settings.[1] Their remarkable ability to form strong bonds rapidly is due to the anionic polymerization of the cyanoacrylate monomer, which is initiated by weak bases like moisture.[2][3][4] The synthesis of these versatile monomers relies on a foundational precursor: 2-cyanoacetic acid (CAS 372-09-8).[5][6] This technical guide provides a comprehensive overview of the chemical pathway from this compound to high-purity cyanoacrylate monomers, detailing the underlying mechanisms, experimental protocols, and critical process parameters.

The Core Synthesis Pathway

The industrial production of cyanoacrylate monomers from this compound is a multi-step process. It begins with the esterification of this compound to form an alkyl cyanoacetate (B8463686). This ester then undergoes a Knoevenagel condensation with formaldehyde (B43269) to produce a prepolymer, which is subsequently thermally depolymerized ("cracked") and purified to yield the final monomer.[5][7][8]

-

Step 1: Esterification of this compound: The process starts with the esterification of this compound with a corresponding alcohol (e.g., ethanol (B145695) for ethyl cyanoacetate) under acidic catalysis to produce the desired alkyl 2-cyanoacetate.[5][9] This intermediate is the key reactant for the subsequent condensation step.

-

Step 2: Knoevenagel Condensation: The alkyl cyanoacetate is reacted with formaldehyde (or its polymer form, paraformaldehyde) in the presence of a basic catalyst.[10][11][12] This reaction, a classic Knoevenagel condensation, results in the formation of a low-molecular-weight polymer or oligomer of the alkyl 2-cyanoacrylate.[1]

-

Step 3: Thermal Depolymerization (Cracking): The resulting prepolymer is unstable and cannot be isolated in its monomeric form directly from the reaction. Instead, the polymer is heated to high temperatures (140-260°C) under reduced pressure.[12][13] This process, known as thermal cracking or depolymerization, breaks the polymer back down into its constituent monomer units.[7][10]

-

Step 4: Purification and Stabilization: The crude monomer is purified via distillation to remove impurities.[1][10] Due to the extreme reactivity of the monomer, this step is performed in the presence of both a free-radical polymerization inhibitor (like hydroquinone) and an acidic gas (like sulfur dioxide) to prevent premature repolymerization.[10][14][15] The final product is a high-purity liquid monomer.[15][16]

Chemical Mechanism: The Knoevenagel Condensation

The Knoevenagel condensation is the critical carbon-carbon bond-forming step in cyanoacrylate synthesis.[17] The reaction is catalyzed by a weak base, which deprotonates the α-carbon of the alkyl cyanoacetate due to the electron-withdrawing nature of the adjacent nitrile and ester groups.[4] The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent dehydration step eliminates a molecule of water, yielding the α,β-unsaturated product which then rapidly polymerizes under the basic reaction conditions.[17]

Data Presentation

Table 1: Representative Reaction Conditions for Cyanoacrylate Synthesis

This table summarizes various conditions reported for the Knoevenagel condensation step in the synthesis of different cyanoacrylate esters.

| Cyanoacrylate Product | Cyanoacetate Precursor | Carbonyl Source | Catalyst | Solvent(s) | Temperature (°C) | Reference(s) |

| n-Butyl Cyanoacrylate | n-Butyl Cyanoacetate | Paraformaldehyde | Piperidine (B6355638) | Methanol, Diglyme (B29089) | Reflux (Methanol) | [18] |

| n-Butyl Cyanoacrylate | n-Butyl Cyanoacetate | Paraformaldehyde | Piperidine | Benzene (B151609), Diglyme | ~90 (Reflux) | [16] |

| Ethyl Cyanoacrylate | Ethyl Cyanoacetate | Phenyl Aldehyde | Acetic Acid, Malonamide | Dimethyl Carbonate | 95 | [19] |

| n-Propyl Cyanoacrylate | n-Propyl Cyanoacetate | Dimethoxymethane | Piperazine Naphthalene Sulfonate | Toluene | 120 | [9] |

| Iso-octyl Cyanoacrylate | Iso-octyl Cyanoacetate | Dimethoxymethane | Piperazine Naphthalene Sulfonate | Toluene | 120 | [9] |

Table 2: Reported Yields and Purity of Cyanoacrylate Monomers

The following table presents quantitative data on the final monomer yield and purity achieved through various documented synthesis and purification protocols.

| Cyanoacrylate Product | Final Yield (%) | Purity (%) | Method of Analysis | Reference(s) |

| n-Butyl Cyanoacrylate | - | 99.5 | Gas Chromatography (GC) | [15] |

| Cyclohexyl Cyanoacrylate | - | 99.99 | Gas Chromatography (GC) | [15] |

| Ethyl Cyanoacrylate | 73 | 98.6 | Not Specified | [9] |

| n-Propyl Cyanoacrylate | 63 | 98.8 | Not Specified | [9] |

| n-Octyl Cyanoacrylate | 47 | 98.4 | Not Specified | [9] |

| 3-(2-Cyano-acryloyloxy)-hexanoic acid ethyl ester | 20 (combined) | 97 | Gas Chromatography (GC) | [11] |

Experimental Protocols

Key Experiment: Synthesis of n-Butyl 2-Cyanoacrylate Monomer

This section provides a representative, multi-step protocol for the synthesis of n-butyl 2-cyanoacrylate, compiled from established methodologies.[14][16][18]

Objective: To synthesize high-purity n-butyl 2-cyanoacrylate monomer from n-butyl cyanoacetate and paraformaldehyde.

Materials:

-

n-Butyl cyanoacetate

-

Paraformaldehyde

-

Piperidine (catalyst)

-

Benzene (solvent)

-

Diglyme (solvent)

-

Phosphorus pentoxide (P₂O₅, dehydrating agent for depolymerization)

-

Hydroquinone (B1673460) (HQ, radical polymerization inhibitor)

-

Sulfur dioxide (SO₂, gaseous anionic polymerization inhibitor)

-

All glassware must be rigorously dried and, for the final distillation, acid-treated (e.g., with 5N H₂SO₄) and dried to remove any basic residues.[14]

Methodology:

Part A: Knoevenagel Condensation to form Oligomer [16]

-

A solution of benzene (12.5 mL) and diglyme (12.5 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel. The mixture is heated to approximately 50°C.

-

Paraformaldehyde (3.48 g, 0.11 mol) and piperidine (0.33 mL) are added to the solvent mixture.

-

The mixture is heated to reflux (~90°C), and n-butyl cyanoacetate (19.32 g, 0.1157 mol) is added dropwise from the funnel.

-

The reaction is maintained at reflux, and the water produced during the condensation is removed azeotropically.

-

Upon completion of the reaction (as determined by the cessation of water formation), the solvents are removed by distillation under reduced pressure to yield the crude oligo-(n-butyl 2-cyanoacrylate) as a solid or viscous gel.

Part B: Thermal Depolymerization and Purification [14][16]

-

The crude oligomer from Part A is transferred to a round-bottom flask suitable for vacuum distillation.

-

Phosphorus pentoxide (~2.0 g) and hydroquinone (~0.4 g) are added to the flask.[14]

-

The apparatus is assembled for simple vacuum distillation. A slow stream of dry sulfur dioxide gas is introduced into the apparatus to create an acidic atmosphere, preventing anionic polymerization of the distilled monomer.[16]

-

The flask is heated in an oil bath under vacuum. Low-boiling impurities are first removed by heating up to 140°C.[14]

-

The temperature is then increased to >160-170°C to induce depolymerization ("cracking") of the oligomer.[14][15]

-

The monomeric n-butyl 2-cyanoacrylate is distilled and collected in a cooled receiving flask. The boiling point is approximately 80°C at 0.5 mbar.[15]

-

The collected monomer is stored with appropriate stabilizers in a tightly sealed container to prevent degradation and polymerization. The resulting monomer should have a purity exceeding 99%.[15]

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. benchchem.com [benchchem.com]

- 3. studyguides.com [studyguides.com]

- 4. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Cyanoacetic acid - Wikipedia [en.wikipedia.org]

- 7. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 8. Ethyl 2-cyanoacrylate - American Chemical Society [acs.org]

- 9. CN105541664A - Method for synthesizing cyanoacrylate - Google Patents [patents.google.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. US20070213553A1 - Method for producing a cyanoacrylate monomer - Google Patents [patents.google.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. EP1993996B1 - A method for producing a cyanoacrylate monomer - Google Patents [patents.google.com]

- 14. A METHOD FOR PRODUCING A CYANOACRYLATE MONOMER - Patent 1993996 [data.epo.org]

- 15. DE69822724T2 - High purity alkyl 2-cyanoacrylates - Google Patents [patents.google.com]

- 16. EP0895987A1 - Highly pure alkyl 2-cyanoacrylates - Google Patents [patents.google.com]

- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 18. afinitica.com [afinitica.com]

- 19. CN102584625B - Method for producing 2-cyanoacrylate - Google Patents [patents.google.com]

The Genesis of a Synthetic Workhorse: A Technical History of 2-Cyanoacetic Acid

A comprehensive guide for researchers, scientists, and drug development professionals on the historical discovery, synthesis, and evolution of 2-cyanoacetic acid as a pivotal building block in modern chemistry and pharmacology.

Abstract

First isolated in the late 19th century, this compound has evolved from a laboratory curiosity into an indispensable precursor for a vast array of commercially significant compounds. Its unique bifunctional nature, possessing both a reactive nitrile and a carboxylic acid group, has rendered it a versatile tool in organic synthesis. This technical guide traces the historical trajectory of this compound, from its initial discovery and the early, rudimentary synthetic methods to the refined industrial processes of the modern era. We provide a detailed examination of key experimental protocols for its synthesis and its application in the production of landmark pharmaceuticals, including phenobarbital (B1680315) and sulfadimethoxine. Quantitative data from historical and contemporary synthetic methodologies are presented for comparative analysis. Furthermore, this document elucidates the signaling pathways of drugs derived from this compound and visualizes critical experimental and logical workflows, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Historical Discovery and Early Synthesis